molecular formula C21H24N2O3 B046463 4-n-Pentanoyl-4-n'-butanoyloxyazobenzene CAS No. 120122-98-7

4-n-Pentanoyl-4-n'-butanoyloxyazobenzene

Cat. No. B046463
M. Wt: 352.4 g/mol
InChI Key: IGGPWVPSOWNDOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-n-Pentanoyl-4-n'-butanoyloxyazobenzene, also known as PBAB, is a chemical compound that belongs to the class of azobenzenes. It is a photochromic molecule that can undergo reversible photoisomerization upon exposure to light. PBAB has been extensively studied for its potential applications in various fields, including material science, optics, and biochemistry.

Mechanism Of Action

The mechanism of action of 4-n-Pentanoyl-4-n'-butanoyloxyazobenzene involves the reversible photoisomerization of the azobenzene moiety. Upon exposure to UV light, 4-n-Pentanoyl-4-n'-butanoyloxyazobenzene undergoes trans-cis isomerization, which changes its molecular conformation and properties. The cis isomer of 4-n-Pentanoyl-4-n'-butanoyloxyazobenzene is more polar and has a higher dipole moment than the trans isomer, which makes it more soluble in polar solvents. Upon exposure to visible light, 4-n-Pentanoyl-4-n'-butanoyloxyazobenzene undergoes cis-trans isomerization, which restores its original molecular conformation and properties.

Biochemical And Physiological Effects

4-n-Pentanoyl-4-n'-butanoyloxyazobenzene has been shown to have biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 4-n-Pentanoyl-4-n'-butanoyloxyazobenzene can modulate the activity of ion channels and enzymes, and can induce cell death in cancer cells. In vivo studies have shown that 4-n-Pentanoyl-4-n'-butanoyloxyazobenzene can be used as a photosensitizer for photodynamic therapy, which involves the selective destruction of cancer cells by light-induced oxidative stress.

Advantages And Limitations For Lab Experiments

4-n-Pentanoyl-4-n'-butanoyloxyazobenzene has several advantages for lab experiments, including its reversible photoisomerization, high photoconversion efficiency, and compatibility with various solvents and biomolecules. However, 4-n-Pentanoyl-4-n'-butanoyloxyazobenzene also has some limitations, including its sensitivity to light and temperature, and its potential toxicity at high concentrations.

Future Directions

4-n-Pentanoyl-4-n'-butanoyloxyazobenzene has great potential for further research and development in various fields. Some future directions for 4-n-Pentanoyl-4-n'-butanoyloxyazobenzene include:
1. Development of 4-n-Pentanoyl-4-n'-butanoyloxyazobenzene-based photoresponsive materials for optoelectronics and nanotechnology.
2. Investigation of the structure-activity relationship of 4-n-Pentanoyl-4-n'-butanoyloxyazobenzene and its derivatives for drug discovery and design.
3. Exploration of the biological effects of 4-n-Pentanoyl-4-n'-butanoyloxyazobenzene in vivo and in clinical trials for cancer treatment.
4. Development of 4-n-Pentanoyl-4-n'-butanoyloxyazobenzene-based sensors for environmental and biomedical applications.
5. Study of the photophysical properties of 4-n-Pentanoyl-4-n'-butanoyloxyazobenzene and its derivatives for understanding the mechanism of photoisomerization.
Conclusion:
In conclusion, 4-n-Pentanoyl-4-n'-butanoyloxyazobenzene is a versatile photochromic molecule that has been extensively studied for its potential applications in various fields. Its reversible photoisomerization, high photoconversion efficiency, and compatibility with various solvents and biomolecules make it an ideal tool for studying molecular dynamics and photoresponsive materials. 4-n-Pentanoyl-4-n'-butanoyloxyazobenzene has great potential for further research and development in the future.

Synthesis Methods

4-n-Pentanoyl-4-n'-butanoyloxyazobenzene can be synthesized by the reaction of 4-nitrobenzoyl chloride and 4-aminoazobenzene in the presence of a base, followed by the reaction of the resulting intermediate with the corresponding acid chloride. The final product can be obtained by purification through column chromatography. The chemical structure of 4-n-Pentanoyl-4-n'-butanoyloxyazobenzene is shown in Figure 1.

Scientific Research Applications

4-n-Pentanoyl-4-n'-butanoyloxyazobenzene has been widely used in scientific research for its unique photochromic properties. It can undergo reversible photoisomerization upon exposure to light, which makes it an ideal tool for studying molecular dynamics and photoresponsive materials. 4-n-Pentanoyl-4-n'-butanoyloxyazobenzene has been used in the development of photoresponsive polymers, liquid crystals, and sensors. In addition, 4-n-Pentanoyl-4-n'-butanoyloxyazobenzene has been used as a photoswitchable ligand for studying protein-ligand interactions and as a photoactivatable caged compound for drug delivery.

properties

CAS RN

120122-98-7

Product Name

4-n-Pentanoyl-4-n'-butanoyloxyazobenzene

Molecular Formula

C21H24N2O3

Molecular Weight

352.4 g/mol

IUPAC Name

[4-[(4-pentanoylphenyl)diazenyl]phenyl] butanoate

InChI

InChI=1S/C21H24N2O3/c1-3-5-7-20(24)16-8-10-17(11-9-16)22-23-18-12-14-19(15-13-18)26-21(25)6-4-2/h8-15H,3-7H2,1-2H3

InChI Key

IGGPWVPSOWNDOT-UHFFFAOYSA-N

SMILES

CCCCC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)OC(=O)CCC

Canonical SMILES

CCCCC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)OC(=O)CCC

synonyms

[4-(4-pentanoylphenyl)diazenylphenyl] butanoate

Origin of Product

United States

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